molecular formula C11H11BrO4 B13582795 Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate

Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate

Cat. No.: B13582795
M. Wt: 287.11 g/mol
InChI Key: MDTFDBPRRPIVTG-UHFFFAOYSA-N
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Description

Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 4-bromo-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of 3-(4-azido-2-methoxyphenyl)-3-oxopropanoate or 3-(4-thiocyanato-2-methoxyphenyl)-3-oxopropanoate.

    Reduction: Formation of 3-(4-bromo-2-methoxyphenyl)-3-hydroxypropanoate.

    Oxidation: Formation of 3-(4-bromo-2-hydroxyphenyl)-3-oxopropanoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chloro-2-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(4-fluoro-2-methoxyphenyl)-3-oxopropanoate
  • Methyl 3-(4-iodo-2-methoxyphenyl)-3-oxopropanoate

Uniqueness

Methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated compounds may not be as effective.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

methyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate

InChI

InChI=1S/C11H11BrO4/c1-15-10-5-7(12)3-4-8(10)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3

InChI Key

MDTFDBPRRPIVTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)C(=O)CC(=O)OC

Origin of Product

United States

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